molecular formula C18H33N5O6 B12625357 L-Glutaminyl-L-valylglycyl-L-isoleucine CAS No. 918661-92-4

L-Glutaminyl-L-valylglycyl-L-isoleucine

Cat. No.: B12625357
CAS No.: 918661-92-4
M. Wt: 415.5 g/mol
InChI Key: YBFDUSOLWKHGHI-GVARAGBVSA-N
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Description

L-Glutaminyl-L-valylglycyl-L-isoleucine is a peptide composed of four amino acids: L-glutamine, L-valine, glycine, and L-isoleucine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-valylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-valylglycyl-L-isoleucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reductive conditions can reduce disulfide bonds or other oxidized groups within the peptide.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis with hydrochloric acid.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

    Hydrolysis: L-glutamine, L-valine, glycine, and L-isoleucine.

    Oxidation/Reduction: Modified peptides with altered side chains or reduced disulfide bonds.

Scientific Research Applications

L-Glutaminyl-L-valylglycyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and degradation mechanisms.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-valylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell growth, immune responses, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-L-valylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes.

Properties

CAS No.

918661-92-4

Molecular Formula

C18H33N5O6

Molecular Weight

415.5 g/mol

IUPAC Name

(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C18H33N5O6/c1-5-10(4)15(18(28)29)22-13(25)8-21-17(27)14(9(2)3)23-16(26)11(19)6-7-12(20)24/h9-11,14-15H,5-8,19H2,1-4H3,(H2,20,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t10-,11-,14-,15-/m0/s1

InChI Key

YBFDUSOLWKHGHI-GVARAGBVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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